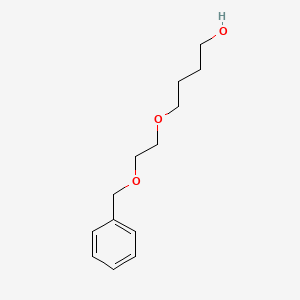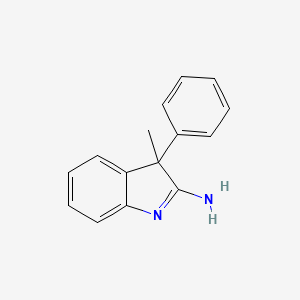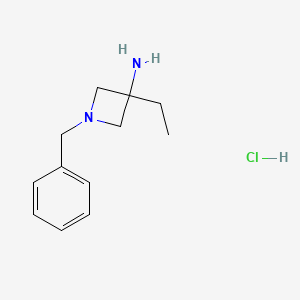
3,4-Dichloro-5-isobutoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-isobutoxypyridazine is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 g/mol It is a chlorinated pyridazine derivative, which is a type of heterocyclic aromatic compound containing two nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of 3,4-Dichloro-5-isobutoxypyridazine typically involves the chlorination of pyridazine derivatives. One common synthetic route includes the reaction of 3,4-dichloropyridazine with isobutyl alcohol under specific conditions to introduce the isobutoxy group . The reaction conditions often involve the use of a base such as sodium carbonate and a solvent like dioxane or water. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,4-Dichloro-5-isobutoxypyridazine undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can yield various substituted pyridazine derivatives.
Scientific Research Applications
3,4-Dichloro-5-isobutoxypyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-isobutoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to disrupt endocrine functions by interacting with the hypothalamus-pituitary-gonadal-liver (HPGL) axis . The compound may exert its effects by binding to receptors or enzymes, leading to alterations in gene expression and hormonal balance.
Comparison with Similar Compounds
3,4-Dichloro-5-isobutoxypyridazine can be compared with other pyridazine derivatives, such as:
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative with a carbonyl group at the third position, known for its diverse pharmacological activities.
3,4-Dichloro-1,2,5-thiadiazole: A chlorinated thiadiazole used in agriculture.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1346698-01-8 |
|---|---|
Molecular Formula |
C8H10Cl2N2O |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
3,4-dichloro-5-(2-methylpropoxy)pyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5(2)4-13-6-3-11-12-8(10)7(6)9/h3,5H,4H2,1-2H3 |
InChI Key |
KHPQIGRTLVBTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)

![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)


![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)
![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)
![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)


![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)


